![molecular formula C23H22O5S B14369124 1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one CAS No. 90664-17-8](/img/structure/B14369124.png)
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one is a complex organic compound with the molecular formula C22H20O5S. This compound is known for its unique structure, which includes benzyloxy groups attached to a phenyl ring, and a methanesulfonyl group attached to an ethanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy groups: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the benzyloxy groups to the phenyl ring: This step involves a Friedel-Crafts alkylation reaction where the benzyloxy groups are attached to the 3 and 5 positions of the phenyl ring.
Introduction of the methanesulfonyl group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like pyridine.
Formation of the ethanone backbone: This final step involves the reaction of the intermediate with an appropriate reagent to form the ethanone backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one: Similar structure but with benzyloxy groups at different positions.
3’,5’-Bis(benzyloxy)acetophenone: Lacks the methanesulfonyl group.
1-[3,5-Bis(benzyloxy)phenyl]ethan-1-ol: Contains a hydroxyl group instead of the methanesulfonyl group.
Uniqueness
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one is unique due to the presence of both benzyloxy and methanesulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90664-17-8 |
|---|---|
Fórmula molecular |
C23H22O5S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(phenylmethoxy)phenyl]-2-methylsulfonylethanone |
InChI |
InChI=1S/C23H22O5S/c1-29(25,26)17-23(24)20-12-21(27-15-18-8-4-2-5-9-18)14-22(13-20)28-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 |
Clave InChI |
BJGZPXGWCSHQJG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


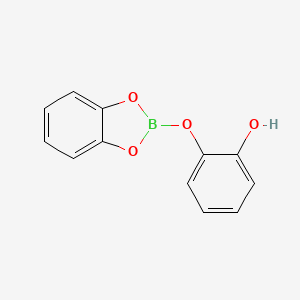

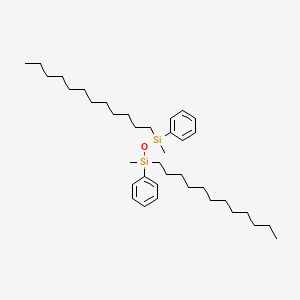

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
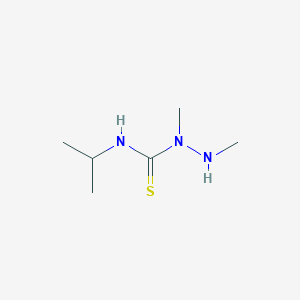


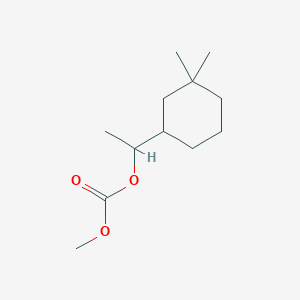

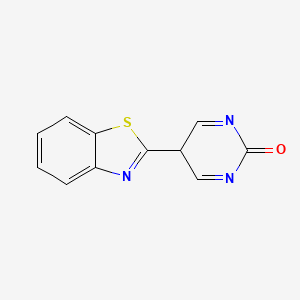
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)


